molecular formula C6H4O5 B13996346 3-Furancarboxylic acid, 2,5-dihydro-2,5-dioxo-, methyl ester CAS No. 69327-00-0

3-Furancarboxylic acid, 2,5-dihydro-2,5-dioxo-, methyl ester

Cat. No.: B13996346
CAS No.: 69327-00-0
M. Wt: 156.09 g/mol
InChI Key: UQIYKIJCQPZFFE-UHFFFAOYSA-N
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Description

3-Furancarboxylic acid, 2,5-dihydro-2,5-dioxo-, methyl ester is a chemical compound with the molecular formula C6H4O5 and a molecular weight of 156.09 g/mol . It is also known as methyl 2,5-dihydro-2,5-dioxo-3-furancarboxylate. This compound is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a carboxylic acid ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarboxylic acid, 2,5-dihydro-2,5-dioxo-, methyl ester typically involves the esterification of 3-Furancarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to its methyl ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Furancarboxylic acid, 2,5-dihydro-2,5-dioxo-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Furancarboxylic acid, 2,5-dihydro-2,5-dioxo-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Furancarboxylic acid, 2,5-dihydro-2,5-dioxo-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and other proteins. The compound may also participate in redox reactions, influencing cellular oxidative states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the dihydro and dioxo groups, which confer distinct chemical reactivity and potential biological activity. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields .

Properties

CAS No.

69327-00-0

Molecular Formula

C6H4O5

Molecular Weight

156.09 g/mol

IUPAC Name

methyl 2,5-dioxofuran-3-carboxylate

InChI

InChI=1S/C6H4O5/c1-10-5(8)3-2-4(7)11-6(3)9/h2H,1H3

InChI Key

UQIYKIJCQPZFFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)OC1=O

Origin of Product

United States

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